1-[3-(3-Bromophenoxy)propyl]-4-methylpiperazine;oxalic acid
Overview
Description
1-[3-(3-Bromophenoxy)propyl]-4-methylpiperazine;oxalic acid is a chemical compound with the molecular formula C14H21BrN2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its unique structure, which includes a bromophenoxy group attached to a propyl chain, further linked to a methylpiperazine moiety. The addition of oxalic acid enhances its stability and solubility.
Scientific Research Applications
1-[3-(3-Bromophenoxy)propyl]-4-methylpiperazine;oxalic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Bromophenoxy)propyl]-4-methylpiperazine typically involves the following steps:
Bromination: The starting material, phenol, undergoes bromination to introduce a bromine atom at the para position, forming 3-bromophenol.
Etherification: 3-bromophenol is then reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 3-(3-bromophenoxy)propane.
Piperazine Derivatization: The intermediate 3-(3-bromophenoxy)propane is reacted with 4-methylpiperazine under reflux conditions to yield 1-[3-(3-Bromophenoxy)propyl]-4-methylpiperazine.
Oxalic Acid Addition: Finally, oxalic acid is added to the reaction mixture to form the oxalate salt of the compound, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions and optimize yield.
Purification: Employing techniques such as recrystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Bromophenoxy)propyl]-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring, to form different derivatives.
Hydrolysis: The ether linkage in the bromophenoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, thiourea, or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of azido, thiol, or amino derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Hydrolysis: Formation of phenolic and alcohol derivatives.
Mechanism of Action
The mechanism of action of 1-[3-(3-Bromophenoxy)propyl]-4-methylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors, enzymes, or ion channels, depending on its structural modifications.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-Bromophenoxy)propyl]-4-methylpiperazine: Similar structure but with the bromine atom at the para position.
1-[3-(3-Chlorophenoxy)propyl]-4-methylpiperazine: Chlorine atom instead of bromine.
1-[3-(3-Fluorophenoxy)propyl]-4-methylpiperazine: Fluorine atom instead of bromine.
Uniqueness
1-[3-(3-Bromophenoxy)propyl]-4-methylpiperazine is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with molecular targets. The addition of oxalic acid further enhances its stability and solubility, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-[3-(3-bromophenoxy)propyl]-4-methylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O.C2H2O4/c1-16-7-9-17(10-8-16)6-3-11-18-14-5-2-4-13(15)12-14;3-1(4)2(5)6/h2,4-5,12H,3,6-11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLKOZUABOADKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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